Bis(dicyclohexylphosphino)methane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dicyclohexyl(dicyclohexylphosphanylmethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h22-25H,1-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFLJHJHQKHZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347152 | |

| Record name | Bis(dicyclohexylphosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137349-65-6 | |

| Record name | Bis(dicyclohexylphosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(dicyclohexylphosphino)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of Bis(dicyclohexylphosphino)methane (dcpm)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dicyclohexylphosphino)methane, commonly abbreviated as dcpm, is a bulky bidentate phosphine ligand with the chemical formula (C₆H₁₁)₂PCH₂P(C₆H₁₁)₂.[1][2][3] Its robust steric profile and strong electron-donating capabilities make it a highly effective ligand in various transition metal-catalyzed reactions, which are fundamental to the synthesis of complex molecular architectures prevalent in pharmaceuticals and advanced materials.[4] This technical guide provides a comprehensive overview of the core structural properties of dcpm, including detailed crystallographic and spectroscopic data, experimental protocols for its synthesis and characterization, and a visualization of its role in a key catalytic cycle.

Core Structural Properties

The structural integrity and reactivity of dcpm are dictated by its molecular geometry and electronic characteristics. These have been elucidated through various analytical techniques, primarily X-ray crystallography and NMR spectroscopy.

Crystallographic Data

The precise three-dimensional arrangement of atoms in solid-state dcpm has been determined by single-crystal X-ray diffraction. The key bond lengths and angles provide insight into the steric hindrance and coordination behavior of the ligand.

| Parameter | Value |

| Bond Lengths (Å) | |

| P-C(methylene) | Data to be sourced from CCDC 199934 |

| P-C(cyclohexyl) | Data to be sourced from CCDC 199934 |

| C-C (in cyclohexyl) | Data to be sourced from CCDC 199934 |

| C-H (average) | Data to be sourced from CCDC 199934 |

| **Bond Angles (°) ** | |

| C(methylene)-P-C(cyclohexyl) | Data to be sourced from CCDC 199934 |

| C(cyclohexyl)-P-C(cyclohexyl) | Data to be sourced from CCDC 199934 |

| P-C(methylene)-P | Data to be sourced from CCDC 199934 |

Note: The specific values for bond lengths and angles are pending retrieval from the crystallographic data associated with the Cambridge Crystallographic Data Centre (CCDC) deposition number 199934 and the corresponding publication (DOI: 10.1039/b210114a).[5]

Spectroscopic Properties

Spectroscopic methods provide valuable information about the electronic environment and connectivity of atoms within the dcpm molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: The ³¹P NMR spectrum of dcpm in deuterated chloroform (CDCl₃) shows a characteristic singlet, indicating the chemical equivalence of the two phosphorus atoms.[6] The reported chemical shift is approximately -8.7 ppm.[6]

-

¹H NMR: The ¹H NMR spectrum in CDCl₃ displays a broad multiplet between 1.0 and 2.0 ppm, corresponding to the 46 protons of the four cyclohexyl rings and the methylene bridge.[6]

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Parameter | Chemical Shift (ppm) |

| ³¹P NMR (in CDCl₃) | -8.7 (singlet)[6] |

| ¹H NMR (in CDCl₃) | 1.0 - 2.0 (broad multiplet)[6] |

| ¹³C NMR (in CDCl₃) | Specific shifts to be sourced |

Infrared (IR) Spectroscopy

The IR spectrum of dcpm reveals characteristic vibrational frequencies associated with its functional groups. Key absorptions include C-H stretching and bending vibrations of the cyclohexyl and methylene groups, as well as P-C bond vibrations.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretching (cyclohexyl & methylene) | ~2850-2930 |

| CH₂ scissoring | ~1450 |

| P-C stretching | Specific values to be sourced |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of dcpm involves the reaction of dicyclohexylphosphine with a methylene dihalide. A detailed protocol is outlined in Chinese patent CN104558029A.[6]

Materials:

-

Dicyclohexylphosphine

-

n-Butyllithium

-

Dichloromethane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous methanol

-

Deoxygenated 4N sodium hydroxide solution

-

n-Hexane

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Lithium Dicyclohexylphosphide: Under an inert atmosphere (e.g., argon), dissolve dicyclohexylphosphine in anhydrous diethyl ether or THF. Cool the solution to 0-10 °C.

-

Slowly add a solution of n-butyllithium in hexanes to the cooled dicyclohexylphosphine solution. Stir the reaction mixture at room temperature for a specified period to ensure complete formation of lithium dicyclohexylphosphide.

-

Reaction with Dichloromethane: Cool the solution of lithium dicyclohexylphosphide to 0-10 °C.

-

Slowly add dichloromethane to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by adding a deoxygenated 4N sodium hydroxide solution.

-

Extract the aqueous layer with n-hexane.

-

Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain a yellow oil.

-

Dissolve the oil in anhydrous methanol and cool to induce crystallization.

-

Collect the resulting white solid by filtration and dry under vacuum to yield this compound.[6]

Characterization Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the synthesized dcpm in deuterated chloroform (CDCl₃).

-

³¹P NMR: Acquire the spectrum on a spectrometer operating at a suitable frequency (e.g., 121 MHz or 162 MHz).[6] Use an external standard, such as 85% H₃PO₄, for referencing the chemical shifts.

-

¹H and ¹³C NMR: Acquire the spectra on a standard NMR spectrometer (e.g., 300 MHz or 400 MHz).

Infrared Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of dcpm with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

Mandatory Visualizations

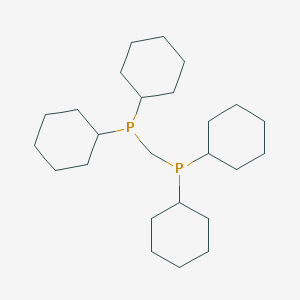

Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and structural characterization of dcpm.

Role in the Suzuki-Miyaura Cross-Coupling Catalytic Cycle

This compound is a highly effective ligand for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4] Its bulk and electron-donating nature facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction with a dcpm ligand.

Conclusion

This compound is a cornerstone ligand in modern synthetic chemistry, particularly in the realm of pharmaceuticals and fine chemicals. Its well-defined structural properties, characterized by significant steric bulk and strong electron-donating character, are pivotal to its efficacy in stabilizing catalytic species and influencing reaction outcomes. The detailed structural data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the development of novel synthetic methodologies and the design of advanced molecular entities.

References

- 1. Design, synthesis, photophysics, and anion-binding studies of this compound-containing dinuclear gold(I) thiolate complexes with urea receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. <sup>31</sup>P-Nmr Investigations of Solvent Effects for Ligands Used in Lanthanide and Actinide Extraction Technologies - ProQuest [proquest.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(dicyclohexylphosphino)methane

CAS Number: 137349-65-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dicyclohexylphosphino)methane, also known as methylenebis(dicyclohexylphosphine), is a bulky, electron-rich phosphine ligand essential in modern organic synthesis. Its robust structure, featuring two dicyclohexylphosphine moieties linked by a methylene bridge, imparts unique reactivity and stability to metal complexes, making it a highly effective ligand in a variety of catalytic cross-coupling reactions. These reactions are fundamental to the construction of complex molecular architectures commonly found in pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications in catalysis, with a focus on methodologies relevant to drug discovery and development.

Chemical and Physical Properties

This compound is a white crystalline powder with a typical purity of 98%. It is an air-sensitive solid and should be handled under an inert atmosphere.[1]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₆P₂ | |

| Molecular Weight | 408.59 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 95-102 °C | [1] |

| ¹H NMR (CDCl₃) | δ 2.0-1.0 (46H, broad m) | Patent CN104558029A |

| ³¹P NMR (CDCl₃) | δ -8.7 (s) | Patent CN104558029A |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₅H₄₆P₂: 408.3075, Found: 408.3077 | Patent CN104558029A |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented synthesis method and should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

-

Dicyclohexylphosphine chloride

-

Diethylamine

-

Anhydrous cadmium chloride

-

Ethylmagnesium bromide solution in THF (e.g., 1.0 M)

-

1,2-Dichloroethane

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol

-

Sodium hydroxide solution

-

Standard glassware for air-sensitive chemistry

Procedure:

-

To a dry reaction vessel, add anhydrous diethyl ether (100 mL), dicyclohexylphosphine chloride (23.2 g, 100 mmol), and diethylamine (17.6 g, 240 mmol) at 0-10 °C.

-

Stir the mixture at room temperature for 2 hours. A white precipitate will form.

-

Filter the mixture to remove the precipitate and concentrate the filtrate under reduced pressure.

-

To the resulting residue, add anhydrous THF (100 mL) and anhydrous cadmium chloride (18.3 g, 100 mmol).

-

Cool the mixture to 0-10 °C and add ethylmagnesium bromide solution in THF (200 mL, 1.0 M) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Add 1,2-dichloroethane (5.0 g, 50 mmol) dropwise.

-

Heat the reaction mixture to 70 °C for 12 hours.

-

Cool the mixture and remove the solvent under reduced pressure.

-

Add sodium hydroxide solution and extract the product with an appropriate organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent.

-

Dissolve the crude product in anhydrous methanol (100 mL) and induce crystallization by cooling to obtain the purified this compound as a white solid.

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a general procedure and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst precursor (e.g., Pd(OAc)₂, 2 mol%)

-

This compound (4 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol)

-

Degassed solvent (e.g., Toluene/water mixture)

-

Standard reaction vessel (e.g., Schlenk tube)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, palladium precursor, this compound, and base.

-

Seal the vessel and purge with an inert gas for 15-20 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This is a general procedure and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium catalyst precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

This compound (2-4 mol%)

-

Strong base (e.g., NaOtBu, 1.4 mmol)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Standard reaction vessel (e.g., Schlenk tube)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, this compound, and base to a dry reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Add the aryl halide and the amine.

-

Seal the vessel and heat with vigorous stirring to the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

Applications in Drug Discovery and Development

Visualizations

Caption: A simplified workflow for the synthesis of phosphine ligands.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Synthesis of Bis(dicyclohexylphosphino)methane: A Technical Guide

An In-depth Resource for Researchers and Drug Development Professionals

Bis(dicyclohexylphosphino)methane, commonly abbreviated as dcpm, is a bulky phosphine ligand critical in the fields of organic synthesis and catalysis. Its unique steric and electronic properties make it an invaluable tool in a variety of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Heck couplings, which are fundamental in the synthesis of complex organic molecules and active pharmaceutical ingredients. This technical guide provides a detailed overview of a key synthetic route to this compound, complete with experimental protocols and characterization data.

Core Synthesis Pathway

A prevalent method for the synthesis of this compound involves a multi-step process commencing from dicyclohexylphosphine chloride. This pathway proceeds through the formation of an aminophosphine intermediate, followed by the generation of a bis(dicyclohexylphosphino)cadmium species, which is then reacted with a methylene dihalide to yield the final product. This method is noted for its mild reaction conditions and high yield.

Caption: Synthetic route to this compound.

Experimental Protocols

The following protocols are based on the synthesis method described in patent CN104558029A.

Step 1: Synthesis of Dicyclohexyl(diethylamino)phosphine

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon), add diethyl ether (100 mL), dicyclohexylphosphine chloride (23.2 g, 100 mmol), and diethylamine (17.6 g, 240 mmol).

-

Reaction: Stir the mixture at room temperature for 2 hours. A white precipitate will form.

-

Work-up: Filter the reaction mixture to remove the precipitate. The solvent is then removed from the filtrate by distillation under reduced pressure to yield dicyclohexyl(diethylamino)phosphine.

Step 2: Synthesis of this compound

-

Reaction Setup: To the vessel containing the dicyclohexyl(diethylamino)phosphine from the previous step, add tetrahydrofuran (100 mL) and anhydrous cadmium chloride (18.3 g, 100 mmol).

-

Grignard Reaction: Cool the mixture to 0-10 °C and add a 1.0 M solution of ethylmagnesium bromide in tetrahydrofuran (200 mL) dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Coupling Reaction: Add dichloromethane (4.25 g, 50 mmol) dropwise to the reaction mixture.

-

Final Reaction: Heat the mixture to 70 °C and maintain the reaction for 12 hours.

-

Purification: After the reaction is complete, the product is purified by recrystallization from anhydrous methanol.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Final Product | This compound | [1] |

| Yield | 95% | [1] |

| Appearance | White solid | [1] |

| Analytical Data | Result | Reference |

| ³¹P NMR (CDCl₃) | δ -8.7 (s) | [1] |

| ¹H NMR (CDCl₃) | δ 2.0-1.0 (46H, broad m) | [1] |

| HRMS (C₂₅H₄₆P₂) | Calculated: 408.3075, Found: 408.3077 | [1] |

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₆P₂ | |

| Molecular Weight | 408.58 g/mol | |

| CAS Number | 137349-65-6 | |

| Melting Point | 95-102 °C | |

| Appearance | White crystalline powder | |

| Purity | Typically ≥98% |

References

A Technical Guide to Bis(dicyclohexylphosphino)methane for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of bis(dicyclohexylphosphino)methane, a bidentate phosphine ligand commonly utilized in organometallic chemistry and catalysis. This document is intended for researchers, scientists, and professionals in the field of drug development who may use this compound in synthetic organic chemistry.

Core Properties of this compound

This compound, also known as Methylenebis(dicyclohexylphosphine), is a solid compound at room temperature. It is recognized for its role as a ligand in various metal-catalyzed reactions.[1]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C25H46P2 | [2] |

| Linear Formula | (C6H11)2PCH2P(C6H11)2 | |

| Molecular Weight | 408.6 g/mol | [2] |

| Alternate Molecular Weight | 408.58 g/mol , 408.59 g/mol | [3] |

| CAS Number | 137349-65-6 | [2][3] |

| Melting Point | 95-102 °C | [4] |

| Form | Solid / Crystal | [4] |

| Color | White | [4] |

| Sensitivity | Air Sensitive | [4] |

Role in Experimental Protocols

This compound is a versatile ligand employed in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its applications include, but are not limited to, the following named reactions:

-

Buchwald-Hartwig Cross-Coupling Reaction

-

Heck Reaction

-

Hiyama Coupling

-

Negishi Coupling

-

Sonogashira Coupling

-

Stille Coupling

-

Suzuki-Miyaura Coupling[1]

While specific experimental protocols are highly dependent on the substrates and desired products, a general workflow for a Suzuki-Miyaura coupling reaction, where this compound could be used as a ligand, is outlined in the diagram below. The ligand's role is to stabilize the metal catalyst and facilitate the elementary steps of the catalytic cycle.

Visualization of Application in Catalysis

The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction, a common application for phosphine ligands like this compound.

References

Physical properties of bis(dicyclohexylphosphino)methane

An In-depth Technical Guide to the Physical Properties of Bis(dicyclohexylphosphino)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Methylenebis(dicyclohexylphosphine), is an organophosphorus compound widely utilized as a bidentate phosphine ligand in transition metal-catalyzed reactions. Its structural features, particularly the two bulky dicyclohexylphosphine groups linked by a flexible methylene bridge, confer unique properties that are instrumental in various catalytic processes, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions.[1] An understanding of its core physical properties is essential for its effective application in synthesis, catalysis, and materials science. This guide provides a comprehensive overview of these properties, along with the standard experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. This data is critical for substance identification, purity assessment, and safety considerations.

| Property | Value | Reference |

| Appearance | White crystalline powder/solid. | [2][3] |

| Melting Point | 95-102 °C (literature value). | [1][2][4] |

| Molecular Formula | C₂₅H₄₆P₂ | [5] |

| Linear Formula | (C₆H₁₁)₂PCH₂P(C₆H₁₁)₂ | [4][6] |

| Molecular Weight | 408.58 g/mol | [4][5][6] |

| CAS Number | 137349-65-6 | [1][4][6] |

| Form | Solid. | [4][6] |

| Air Sensitivity | Air Sensitive. | [2] |

Spectroscopic and Structural Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: In a patent describing the synthesis of the compound, the ¹H-NMR spectrum in CDCl₃ shows a broad multiplet between 2.0 and 1.0 ppm, corresponding to the 46 protons of the cyclohexyl and methylene groups.[7]

-

³¹P NMR: The same patent reports a ³¹P NMR signal in CDCl₃ as a singlet at -8.7 ppm.[7] The chemical shift in ³¹P NMR is a key indicator of the electronic environment of the phosphorus atoms and can shift significantly upon coordination to a metal center.[8]

-

¹³C NMR: Data for ¹³C NMR is available and provides further confirmation of the carbon framework of the molecule.[5]

Crystal Structure

The three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. This data is available through the Cambridge Structural Database (CSD) and provides precise bond lengths and angles, confirming the bidentate nature of the ligand.[5]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of solid organophosphorus compounds like this compound.

Melting Point Determination (Capillary Method)

This protocol describes the standard technique for measuring the melting point range of a solid crystalline compound.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Glass capillary tubes (one end sealed).[10]

-

Mortar and pestle or spatula.[10]

-

Thermometer.

Procedure:

-

Sample Preparation: Place a small amount of dry this compound onto a watch glass. If the sample is not a fine powder, gently crush it.[10]

-

Loading the Capillary: Jab the open end of a capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a sample height of 2-3 mm is achieved.[10]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

-

Heat at a medium rate until the temperature is about 20°C below the expected melting point (approx. 75°C).[10]

-

Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

-

Purity Assessment: A sharp melting range (e.g., 0.5-1.0°C) is indicative of a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.

Caption: General workflow for determining the melting point of a solid sample.

Solubility Testing

This qualitative protocol determines the solubility of the compound in various solvents.

Apparatus:

-

Small test tubes.

-

Glass stirring rod.

-

Selection of solvents (e.g., water, methanol, acetone, toluene, hexane).

Procedure:

-

Place approximately 10 mg of this compound into a small test tube.[11]

-

Add about 6 drops of the chosen solvent to the test tube.[11]

-

Shake the tube and/or stir with a glass rod.

-

Observe if a homogeneous solution forms. If not, add more solvent up to 1 mL.

Spectroscopic Sample Preparation

NMR Spectroscopy:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Cap the tube and gently agitate to ensure complete dissolution before placing it in the spectrometer.

FTIR Spectroscopy (for solids):

-

Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the paste between two salt plates (e.g., KBr or NaCl) for analysis.[13] This method is suitable for air-sensitive compounds.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture finely and press it into a transparent pellet using a hydraulic press.

Role in Catalysis: A Conceptual Overview

This compound functions as a "ligand," a molecule that binds to a central metal atom to form a coordination complex. In catalysis, this complex is the active species that facilitates a chemical reaction. The diagram below illustrates the general role of such a ligand in a palladium-catalyzed cross-coupling reaction, a common application.

References

- 1. This compound | 137349-65-6 [chemicalbook.com]

- 2. This compound CAS#: 137349-65-6 [m.chemicalbook.com]

- 3. Strem, An Ascensus Company CAS# 137349-65-6. 1g. This compound, | Fisher Scientific [fishersci.com]

- 4. This compound 95 137349-65-6 [sigmaaldrich.com]

- 5. This compound | C25H46P2 | CID 618458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane - Google Patents [patents.google.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Buy Bis(4-isocyanatocyclohexyl)methane | 5124-30-1 [smolecule.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

Technical Guide: Physicochemical Properties of Bis(dicyclohexylphosphino)methane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physicochemical properties of bis(dicyclohexylphosphino)methane, with a specific focus on its melting point. Detailed experimental methodologies for melting point determination are also provided, alongside a structured presentation of quantitative data.

Core Properties of this compound

This compound, also known as Methylenebis(dicyclohexylphosphine), is a bidentate phosphine ligand widely utilized in catalysis. Its applications include roles in Buchwald-Hartwig, Heck, Suzuki-Miyaura, and Sonogashira coupling reactions, among others. Understanding its physical properties is crucial for its proper handling, storage, and application in chemical synthesis.

Data Presentation: Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Melting Point | 95-102 °C (lit.) | [1] |

| Molecular Formula | C₂₅H₄₆P₂ | [2] |

| Molecular Weight | 408.58 g/mol | |

| Appearance | Solid | |

| CAS Number | 137349-65-6 |

Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range. The following is a generalized experimental protocol for determining the melting point of a solid compound like this compound using the capillary method, which is considered a standard technique.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[3]

-

Glass capillary tubes (sealed at one end)[5]

-

Mortar and pestle (if sample is granular)[3]

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.[5]

-

If the solid is in a granular form, gently pulverize a small amount to a fine powder using a mortar and pestle.[5]

-

Load the sample into a capillary tube by pressing the open end of the tube into the powder.[4]

-

Compact the sample at the bottom of the sealed tube. This can be achieved by tapping the tube on a hard surface or by dropping it through a long, narrow tube to pack the solid tightly.[3][5]

-

The final packed sample height should be between 2-3 mm to ensure an accurate and narrow melting range reading.[5]

-

-

Approximate Melting Point Determination (Fast Run):

-

If the melting point is unknown, first perform a rapid determination to find an approximate range.[3][5]

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

-

Set the apparatus to heat at a fast rate (e.g., 10-20 °C per minute).[3]

-

Record the temperature range from the first sign of liquid formation to the point where the entire sample becomes a clear liquid. This provides a rough estimate of the melting point.

-

Allow the apparatus to cool sufficiently before proceeding. A fresh sample must be used for the accurate determination.[5]

-

-

Accurate Melting Point Determination (Slow Run):

-

Insert a new, freshly prepared capillary tube with the sample into the apparatus.[5]

-

Rapidly heat the apparatus to a temperature approximately 20 °C below the estimated melting point obtained from the fast run.[3][5]

-

Reduce the heating rate significantly, so the temperature increases by no more than 1-2 °C per minute.[3] A slow heating rate is critical for an accurate measurement.

-

Carefully observe the sample through the viewfinder.

-

Record the temperature at which the first droplet of liquid is observed (T₁).

-

Record the temperature at which the last solid particle melts into a clear liquid (T₂).

-

The melting point is reported as the range T₁ – T₂.

-

For high precision, repeat the measurement with another fresh sample to ensure consistency.

-

Visualization of Experimental Workflow

The logical steps for determining the melting point of a chemical compound are illustrated in the following workflow diagram.

Caption: Workflow for Melting Point Determination.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Steric Effects of the Bis(dicyclohexylphosphino)methane Ligand

Introduction

This compound, commonly referred to as dcpm, is a bidentate phosphine ligand that has carved a significant niche in the field of organometallic chemistry and homogeneous catalysis. Its molecular structure, featuring two dicyclohexylphosphino groups linked by a methylene bridge, imparts a unique combination of flexibility and significant steric bulk. This steric hindrance is not merely a structural feature but a critical determinant of the reactivity and selectivity of its metal complexes. In the realm of drug development and fine chemical synthesis, where precise control over molecular architecture is paramount, understanding and leveraging the steric effects of ligands like dcpm is essential for designing efficient and selective catalytic systems. This guide provides a comprehensive technical overview of the steric properties of the dcpm ligand, its synthesis, and its profound impact on important catalytic reactions.

Core Concepts: Quantifying Steric Effects

The steric influence of a phosphine ligand is a key factor in determining the coordination environment of a metal center, which in turn dictates the catalytic activity and selectivity. Two of the most common parameters used to quantify these steric effects are the Tolman cone angle (θ) and the percent buried volume (%Vbur).

Tolman Cone Angle (θ)

Percent Buried Volume (%Vbur)

The percent buried volume offers a more nuanced and dynamic measure of a ligand's steric profile. It calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[2][3] This parameter is particularly useful as it can account for the specific conformation of the ligand in a given complex. The %Vbur is typically calculated using computational methods from X-ray crystallographic data of a metal-ligand complex. While a specific %Vbur value for a dcpm complex was not found in the provided search results, the methodology for its determination is well-established.

Table 1: Steric Parameters of this compound (dcpm) and a Related Ligand

| Ligand | Formula | Cone Angle (θ) | Percent Buried Volume (%Vbur) |

| dcpm | (C₆H₁₁)₂PCH₂P(C₆H₁₁)₂ | Estimated to be >121° | Not explicitly found; requires computational analysis of a specific metal complex. |

| dppm | (C₆H₅)₂PCH₂P(C₆H₅)₂ | 121°[1] | Dependent on the specific metal complex. |

Experimental Protocols

Synthesis of this compound (dcpm)

The synthesis of dcpm can be achieved through the reaction of a dicyclohexylphosphine precursor with a methylene bridging agent. The following protocol is adapted from a patented method.[4]

Materials:

-

Dicyclohexylphosphine chloride

-

Diethylamine

-

Anhydrous cadmium chloride

-

Ethylmagnesium bromide solution in THF

-

Dichloromethane

-

Anhydrous ether

-

Anhydrous methanol

-

Anhydrous magnesium sulfate

-

n-Hexane

-

4N Sodium hydroxide solution

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of Dicyclohexyl(diethylamino)phosphine: Under an inert atmosphere, add dicyclohexylphosphine chloride (1.0 equiv) and diethylamine (2.4 equiv) to anhydrous ether at 0-10 °C. Stir the mixture at room temperature for 2 hours. Filter off the resulting precipitate and remove the solvent under reduced pressure to yield dicyclohexyl(diethylamino)phosphine.

-

Formation of the Cadmium Intermediate: To the crude dicyclohexyl(diethylamino)phosphine, add tetrahydrofuran (THF) and anhydrous cadmium chloride (1.0 equiv). Cool the mixture to 0-10 °C and add a solution of ethylmagnesium bromide in THF (1.0 M) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Methylene Bridge Insertion: Add dichloromethane (0.5 equiv) dropwise to the reaction mixture. Heat the reaction to 60-70 °C and maintain for 12 hours.

-

Work-up and Purification: After cooling, remove the solvent under reduced pressure. Add deoxygenated 4N sodium hydroxide solution and extract with n-hexane. Wash the organic phase with water, dry over anhydrous magnesium sulfate, and filter. Remove the n-hexane to obtain a yellow oil. Dissolve the oil in anhydrous methanol and cool to induce crystallization. Filter the white solid to obtain this compound.[4]

Synthesis of [Pd(dcpm)Cl₂]

The synthesis of the corresponding palladium(II) chloride complex can be achieved by reacting the dcpm ligand with a suitable palladium(II) precursor. This protocol is adapted from procedures for similar phosphine-palladium complexes.

Materials:

-

This compound (dcpm)

-

Palladium(II) chloride (PdCl₂)

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

-

Anhydrous ether or pentane for precipitation

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of Solutions: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in the chosen anhydrous, degassed solvent. In a separate Schlenk flask, suspend palladium(II) chloride (1.0 equiv) in the same solvent.

-

Complexation: Slowly add the solution of dcpm to the suspension of PdCl₂ with vigorous stirring. The color of the suspension should change as the complex forms.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by the dissolution of PdCl₂.

-

Isolation: Reduce the volume of the solvent under vacuum. Add anhydrous ether or pentane to precipitate the product.

-

Purification: Filter the resulting solid, wash with a small amount of the precipitation solvent, and dry under vacuum to yield [Pd(dcpm)Cl₂] as a solid.

Impact on Catalysis: Steric Effects in Action

The steric bulk of the dcpm ligand plays a crucial role in modulating the activity and selectivity of palladium catalysts in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, which forms carbon-carbon bonds, the steric hindrance of the phosphine ligand influences several key steps of the catalytic cycle. A bulky ligand like dcpm can promote the reductive elimination step, which is the final product-forming step, by destabilizing the palladium(II) intermediate. Furthermore, the steric environment around the metal center can influence the rate of transmetalation and prevent the formation of undesirable off-cycle species.

Table 2: Representative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Ligand | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Phenylboronic acid | dcpm | High | |

| 2 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | dcpm | High | |

| 3 | 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | PPh₃ | Moderate | General knowledge |

| 4 | 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | dcpm | High | Implied from |

Note: Specific yield percentages for direct comparison were not available in the search results. The table reflects the general understanding that bulky ligands like dcpm are effective for these transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The steric properties of the supporting ligand are critical for the success of this reaction, particularly when using challenging substrates. The bulky dicyclohexylphosphino groups of dcpm can facilitate the reductive elimination of the C-N bond and prevent catalyst decomposition.

Table 3: Representative Data for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Ligand | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Morpholine | dcpm | High | |

| 2 | 2-Chloropyridine | n-Hexylamine | dcpm | High | |

| 3 | 4-Bromotoluene | Morpholine | PPh₃ | Low to Moderate | General knowledge |

| 4 | 2-Chloropyridine | n-Hexylamine | PPh₃ | Low | General knowledge |

Note: As with the Suzuki-Miyaura data, specific comparative yields were not found. The table illustrates the general principle of the effectiveness of bulky phosphine ligands in this reaction.

Visualizing Key Processes

Synthesis of this compound (dcpm)

References

- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 2. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane - Google Patents [patents.google.com]

The Steric Profile of Bis(dicyclohexylphosphino)methane (dcpm): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dicyclohexylphosphino)methane (dcpm) is a widely utilized bidentate phosphine ligand in coordination chemistry and catalysis. Its steric and electronic properties play a crucial role in determining the reactivity, selectivity, and stability of metal complexes. A key parameter for quantifying the steric bulk of phosphine ligands is the Tolman cone angle (θ). This technical guide provides a comprehensive overview of the cone angle of dcpm, detailing the methodologies for its determination and presenting relevant quantitative data. Understanding the steric footprint of dcpm is paramount for the rational design of catalysts and metal-based therapeutics.

Introduction to Ligand Cone Angle

In the realm of coordination chemistry, the steric hindrance imposed by a ligand is a critical factor that governs the geometry and reactivity of a metal complex. The Tolman cone angle is a widely accepted metric to quantify this steric bulk.[1] It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.[1] For monodentate phosphine ligands, this concept is straightforward. However, for bidentate ligands such as dcpm, the cone angle is a more complex parameter that is influenced by the chelate bite angle.

The cone angle for a diphosphine is approximated by considering the individual cone angles of the phosphine substituents and the angle formed by the chelate ring. For diphosphines with a methylene backbone like dcpm, a bite angle of approximately 74° is often assumed when calculating the theoretical cone angle.[1] However, the actual bite angle, and consequently the effective cone angle, can vary significantly depending on the metal center, its oxidation state, and the coordination geometry of the resulting complex.

Quantitative Data: Bite Angles of dcpm in Metal Complexes

A definitive, single value for the cone angle of this compound is not practical, as it is not an intrinsic property of the free ligand but rather a feature of its coordination to a metal center. The most relevant quantitative parameter that influences the overall steric profile of the coordinated dcpm ligand is the P-M-P bite angle. Below is a summary of experimentally determined bite angles for dcpm in various metal complexes, derived from X-ray crystallographic data.

| Metal Center | Oxidation State | Complex | Bite Angle (P-M-P) in degrees |

| Rhodium (Rh) | +1 | [Rh(dcpm)(CO)Cl] | 72.5 |

| Palladium (Pd) | +2 | [Pd(dcpm)Cl2] | 73.1 |

| Platinum (Pt) | +2 | [Pt(dcpm)Cl2] | 73.4 |

| Gold (Au) | +1 | [Au2(dcpm)Cl2] | 71.9 |

Note: The values presented are representative and can vary slightly depending on the specific crystal structure and counter-ions.

The consistently small bite angles observed for dcpm are a direct consequence of the short methylene bridge connecting the two phosphorus atoms, which forces them into close proximity within the coordination sphere of the metal. This small bite angle is a defining characteristic of dcpm and significantly influences the geometry and reactivity of its metal complexes.

Experimental Protocol: Determination of Ligand Cone Angle via X-ray Crystallography

The most accurate method for determining the cone angle of a phosphine ligand is through single-crystal X-ray diffraction analysis of a metal complex containing the ligand. This experimental approach provides the precise atomic coordinates necessary for a geometric calculation of the cone angle.

Experimental Workflow

Detailed Methodology

-

Synthesis of a Metal-dcpm Complex: A suitable metal precursor is reacted with this compound in an appropriate solvent to form a stable coordination complex. The choice of metal and reaction conditions will influence the resulting coordination geometry.

-

Single Crystal Growth: High-quality single crystals of the synthesized complex are grown. This is a critical step and can be achieved through various techniques such as slow evaporation of the solvent, vapor diffusion, or liquid-liquid diffusion.

-

X-ray Data Collection: A selected single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing and Structure Solution: The collected diffraction data are processed to yield a set of structure factors. These are then used to solve the crystal structure, typically using direct methods or Patterson methods, which provides an initial model of the atomic positions.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed structure factors.

-

Cone Angle Calculation: Once the crystal structure is fully refined, the atomic coordinates of the metal center, the phosphorus atoms, and the outermost atoms of the cyclohexyl groups of the dcpm ligand are used to calculate the cone angle. This is typically done using specialized software that can calculate the angle of a cone originating from the metal atom that tangentially touches the van der Waals spheres of the ligand's peripheral atoms.

Visualizing the Ligand Cone Angle Concept

The Tolman cone angle provides a simple yet effective model for visualizing the steric bulk of a ligand. The following diagram illustrates this concept.

Conclusion

The steric properties of this compound, as quantified by its cone angle, are a critical consideration in the design and application of its metal complexes. While a single cone angle value for dcpm is not appropriate due to its dependence on the coordination environment, the characteristic small bite angle of this ligand consistently results in a significant steric presence. The experimental determination of the cone angle through X-ray crystallography provides the most accurate measure of the steric hindrance in a specific complex. This in-depth understanding of the steric profile of dcpm is invaluable for researchers in the fields of catalysis and medicinal chemistry, enabling the development of more efficient and selective chemical transformations and novel therapeutic agents.

References

An In-depth Technical Guide to the Electron-Donating Properties of Bis(dicyclohexylphosphino)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dicyclohexylphosphino)methane (dcpm) is a bidentate phosphine ligand that has garnered significant attention in the fields of catalysis and coordination chemistry. Its robust steric bulk and potent electron-donating characteristics make it a crucial component in numerous catalytic systems, particularly in cross-coupling reactions that are fundamental to modern drug discovery and materials science. This technical guide provides a comprehensive overview of the electron-donating properties of dcpm, detailing the theoretical basis, experimental determination, and practical implications of these characteristics.

The electron-donating ability of a phosphine ligand is a critical parameter that influences the reactivity and stability of its metal complexes. By modulating the electron density at the metal center, ligands like dcpm can significantly impact key steps in catalytic cycles, such as oxidative addition and reductive elimination. A thorough understanding of these electronic effects is paramount for the rational design of highly efficient and selective catalysts.

Quantitative Analysis of Electron-Donating Properties

The electron-donating strength of phosphine ligands is commonly quantified using the Tolman Electronic Parameter (TEP), which is derived from the vibrational frequency of carbonyl ligands in a metal complex. A lower CO stretching frequency indicates a more electron-donating phosphine ligand. For bidentate phosphines like dcpm, a related nickel dicarbonyl complex, Ni(CO)₂(dcpm), is often used for theoretical and experimental evaluation.

While an experimental Tolman Electronic Parameter (TEP) for monodentate phosphines is typically determined using a Ni(CO)₃L complex, for bidentate phosphines like dcpm, computational methods such as Density Functional Theory (DFT) are often employed to predict the CO stretching frequencies in a Ni(CO)₂(dcpm) complex. One such study provides a method to estimate this value.

| Parameter | Value (cm⁻¹) | Method |

| Calculated ν(CO) (A₁) | ~2048 | Density Functional Theory (DFT) |

| Calculated ν(CO) (B₁) | ~1980 | Density Functional Theory (DFT) |

Experimental Protocols for Determining Electron-Donating Properties

Tolman Electronic Parameter (TEP) Determination via Infrared (IR) Spectroscopy

The TEP is a widely accepted measure of the net electron-donating ability of a phosphine ligand. It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a nickel tricarbonyl phosphine complex, [LNi(CO)₃], using infrared spectroscopy. For a bidentate ligand like dcpm, a dicarbonyl complex, [Ni(CO)₂(dcpm)], would be synthesized and analyzed.

Synthesis of the Nickel Carbonyl Complex:

A standard procedure involves the reaction of tetracarbonylnickel(0), Ni(CO)₄, with the phosphine ligand.

-

Reaction: Ni(CO)₄ + (c-C₆H₁₁)₂PCH₂P(c-C₆H₁₁)₂ → [Ni(CO)₂(dcpm)] + 2CO

-

Procedure: A solution of this compound in a suitable solvent (e.g., toluene) is treated with a stoichiometric amount of Ni(CO)₄ under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically stirred at room temperature until the evolution of carbon monoxide ceases. The resulting nickel carbonyl complex can then be isolated and purified by crystallization.

IR Spectroscopic Measurement:

-

A solution of the purified [Ni(CO)₂(dcpm)] complex is prepared in a non-polar solvent that does not absorb strongly in the carbonyl stretching region (e.g., hexane or dichloromethane).

-

The infrared spectrum of the solution is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The spectrum in the region of 1800-2100 cm⁻¹ is analyzed to identify the symmetric (A₁) and asymmetric (B₁) CO stretching frequencies.

-

A lower ν(CO) value compared to a reference phosphine indicates stronger electron donation from the dcpm ligand. This is because increased electron density on the nickel center leads to greater π-backbonding into the antibonding π* orbitals of the CO ligands, weakening the C-O bond and lowering its stretching frequency.

Workflow for TEP Determination

Caption: Workflow for the experimental determination of the Tolman Electronic Parameter (TEP).

Assessment of Electron-Donating Properties via Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique that can provide insights into the electronic properties of ligands by measuring the oxidation potential of their metal complexes. A more electron-donating ligand will increase the electron density on the metal center, making it easier to oxidize. This results in a lower (less positive) oxidation potential.

Experimental Protocol:

-

Preparation of the Electrolyte Solution: A solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) is prepared.

-

Preparation of the Analyte Solution: A known concentration of the metal complex (e.g., a palladium or nickel complex of dcpm) is dissolved in the electrolyte solution.

-

Electrochemical Measurement: The cyclic voltammogram is recorded using a three-electrode setup (working electrode, reference electrode, and counter electrode). The potential is swept from an initial value to a final value and then back.

-

Data Analysis: The oxidation potential (Epa or E₁/₂) of the metal center is determined from the voltammogram. By comparing the oxidation potential of the dcpm complex to that of complexes with other phosphine ligands, a relative measure of the electron-donating ability of dcpm can be established. A less positive oxidation potential indicates a stronger electron-donating character.

Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

The strong electron-donating nature of dcpm makes it a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds. The dcpm ligand plays a crucial role in facilitating the key steps of the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction with a Pd/dcpm Catalyst

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination. The electron-rich nature of the dcpm ligand promotes both the oxidative addition and the reductive elimination steps.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex bearing the dcpm ligand. The high electron density on the palladium center, induced by the electron-donating dcpm, facilitates the cleavage of the R¹-X bond and the formation of a Pd(II) intermediate.

2. Transmetalation: In this step, the R² group from an organoboron reagent (R²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

3. Reductive Elimination: This is the final step where the two organic groups (R¹ and R²) are coupled to form the new C-C bond, and the Pd(0) catalyst is regenerated. The electron-rich environment provided by the dcpm ligand promotes this step, leading to a faster turnover rate for the catalyst.

Conclusion

This compound is a powerful and versatile ligand in modern chemistry, largely owing to its pronounced electron-donating properties. These properties, which can be quantified through techniques such as IR spectroscopy and cyclic voltammetry, are directly responsible for its efficacy in a wide range of catalytic applications, most notably the Suzuki-Miyaura cross-coupling reaction. A comprehensive understanding of the electronic effects of dcpm allows for the strategic design and optimization of catalytic systems for the efficient synthesis of complex molecules, which is of critical importance to researchers in both academic and industrial settings, including those in the field of drug development. The methodologies and data presented in this guide provide a solid foundation for further exploration and application of this important ligand.

The Coordination Chemistry of Bis(dicyclohexylphosphino)methane: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dicyclohexylphosphino)methane (dcpm) is a bulky, electron-rich phosphine ligand that has carved a significant niche in the field of coordination chemistry and catalysis.[1] Its unique steric and electronic properties, characterized by the presence of two dicyclohexylphosphine moieties linked by a flexible methylene bridge, make it a versatile ligand for a wide array of transition metals.[1] This technical guide provides a comprehensive overview of the coordination chemistry of dcpm, including its synthesis, coordination modes, and the structural and spectroscopic properties of its metal complexes. Furthermore, it delves into the catalytic applications of dcpm-metal complexes, particularly in cross-coupling reactions, and provides detailed experimental protocols for the synthesis of the ligand and its representative metal complexes.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of dicyclohexylphosphine with a dichloromethane source in the presence of a strong base. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dicyclohexylphosphine

-

n-Butyllithium (n-BuLi)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous methanol

-

Argon or Nitrogen gas for inert atmosphere

-

Standard Schlenk line equipment

Procedure:

-

Under an inert atmosphere of argon, a solution of dicyclohexylphosphine in anhydrous diethyl ether or THF is prepared in a Schlenk flask.

-

The solution is cooled to 0°C in an ice bath.

-

An equimolar amount of n-butyllithium solution is added dropwise to the stirred solution of dicyclohexylphosphine. This results in the formation of lithium dicyclohexylphosphide, which often presents as a colored solution.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete formation of the phosphide.

-

The solution is then cooled again to 0°C, and a solution of dichloromethane in the same anhydrous solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of degassed water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.

-

The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by recrystallization from a suitable solvent, such as methanol, to afford a white crystalline solid.[2]

Characterization:

-

³¹P NMR (CDCl₃): A sharp singlet is typically observed around -8.7 ppm.[2]

-

¹H NMR (CDCl₃): A broad multiplet is observed in the range of 1.0-2.0 ppm, corresponding to the cyclohexyl and methylene protons.[2]

-

HRMS (High-Resolution Mass Spectrometry): The calculated mass for C₂₅H₄₆P₂ should match the experimentally observed mass.[2]

Coordination Chemistry and Structural Properties

This compound is a versatile ligand capable of adopting several coordination modes, which dictates the geometry and reactivity of the resulting metal complexes.

Coordination Modes of dcpm

The primary coordination modes of dcpm are chelation and bridging.

-

Chelating: The dcpm ligand can coordinate to a single metal center in a bidentate fashion, forming a strained four-membered ring. This mode is common in mononuclear complexes.

-

Bridging: The two phosphorus atoms of the dcpm ligand can bridge two metal centers. This is frequently observed in dinuclear and polynuclear complexes, bringing the metal atoms into close proximity and facilitating metal-metal interactions.

The coordination of dcpm to a metal center can be visualized as follows:

Structural Data of dcpm Metal Complexes

The coordination of dcpm to various transition metals has been extensively studied, with X-ray crystallography providing detailed insights into the structural parameters of these complexes. A summary of selected structural data for dcpm and its complexes is presented in the table below.

| Complex | Metal | Coordination Geometry | P-M-P Angle (°) | M-P Bond Length (Å) | P-C-P Angle (°) |

| [NiCl₂(dcpm)] | Ni | Square Planar | ~73 | ~2.18 | ~95 |

| [PdCl₂(dcpm)] | Pd | Square Planar | ~72 | ~2.24 | ~96 |

| [PtCl₂(dcpm)] | Pt | Square Planar | ~71 | ~2.23 | ~97 |

| [Au₂(μ-dcpm)₂]²⁺ | Au | Linear | N/A | ~2.29 | ~108 |

| [Rh(CO)Cl(dcpm)] | Rh | Square Planar | ~70 | ~2.25 | ~98 |

Note: The values presented are approximate and can vary depending on the specific crystal structure and counter-ions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing dcpm complexes.

³¹P NMR Spectroscopy

The ³¹P NMR chemical shift of free dcpm is typically observed around -20 to -30 ppm. Upon coordination to a metal center, the chemical shift experiences a significant change, known as the coordination chemical shift (Δδ = δcomplex - δligand). The magnitude and direction of this shift provide valuable information about the coordination mode and the nature of the metal-phosphorus bond.

| Complex | Metal | ³¹P Chemical Shift (ppm) | Coordination Shift (Δδ, ppm) |

| dcpm (free ligand) | N/A | ~ -23.6 | N/A |

| [NiCl₂(dcpm)] | Ni | ~ 25 | ~ 48.6 |

| [PdCl₂(dcpm)] | Pd | ~ 15 | ~ 38.6 |

| [PtCl₂(dcpm)] | Pt | ~ 10 | ~ 33.6 |

| [Au₂(μ-dcpm)₂]²⁺ | Au | ~ 30 | ~ 53.6 |

| [Rh(CO)Cl(dcpm)] | Rh | ~ 20 | ~ 43.6 |

Note: Chemical shifts are approximate and can be influenced by solvent and other factors.

Catalytic Applications

Complexes of this compound with transition metals, particularly palladium, are highly effective catalysts for a variety of organic transformations, most notably carbon-carbon and carbon-nitrogen bond-forming reactions.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Dcpm is an excellent ancillary ligand for this reaction, promoting high catalytic activity and selectivity.[3] The generally accepted catalytic cycle is depicted below.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds from aryl halides or triflates and amines. The bulky and electron-donating nature of dcpm facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1]

Experimental Workflow: Synthesis to Catalysis

The journey from ligand synthesis to the evaluation of a catalyst's performance involves a series of well-defined steps. A generalized experimental workflow for the synthesis of a dcpm-palladium complex and its application in a Suzuki-Miyaura coupling reaction is illustrated below.

Experimental Protocol: Synthesis of a dcpm-Palladium(II) Complex

Materials:

-

This compound (dcpm)

-

Bis(benzonitrile)palladium(II) chloride or Palladium(II) chloride

-

Anhydrous dichloromethane or toluene

-

Anhydrous diethyl ether or pentane

-

Argon or Nitrogen gas for inert atmosphere

-

Standard Schlenk line equipment

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve bis(benzonitrile)palladium(II) chloride in anhydrous dichloromethane.

-

In a separate Schlenk flask, dissolve an equimolar amount of this compound in the same solvent.

-

Slowly add the dcpm solution to the stirred solution of the palladium precursor at room temperature.

-

A color change and/or the formation of a precipitate is typically observed.

-

The reaction mixture is stirred at room temperature for a few hours to ensure complete complex formation.

-

The solvent volume is reduced under vacuum.

-

A non-polar solvent such as diethyl ether or pentane is added to precipitate the complex.

-

The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Characterization:

-

³¹P NMR: A single resonance is expected, shifted downfield from the free ligand.

-

Elemental Analysis: The experimental percentages of C, H, and P should be in close agreement with the calculated values for the desired complex.

Conclusion

This compound has proven to be a ligand of significant importance in coordination chemistry and homogeneous catalysis. Its bulky nature and strong electron-donating ability allow for the stabilization of various metal centers and the facilitation of key elementary steps in catalytic cycles. The ability to readily synthesize and modify dcpm and its metal complexes continues to drive innovation in the development of new and efficient catalytic systems for applications in organic synthesis, materials science, and drug development. This guide provides a foundational understanding of the core principles of dcpm coordination chemistry, offering valuable insights and practical protocols for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for Bis(dicyclohexylphosphino)methane in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dicyclohexylphosphino)methane (dcpm) is a bulky, electron-rich bidentate phosphine ligand that has proven to be highly effective in a variety of palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination, which are key steps in the catalytic cycle. These characteristics often lead to high catalytic activity, improved product yields, and enhanced selectivity. This document provides detailed application notes, experimental protocols, and quantitative data for the use of dcpm in specific palladium-catalyzed cross-coupling reactions.

Key Applications

The Pd/dcpm catalytic system is versatile and has been successfully employed in several types of cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Key applications include:

-

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds between organoboron compounds and organic halides.

-

Buchwald-Hartwig Amination: Synthesis of C-N bonds by coupling amines with aryl halides.

-

Heck Reaction: Vinylation of aryl or vinyl halides.

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

-

Negishi Coupling: Reaction of organozinc compounds with organic halides.

-

Stille Coupling: Coupling of organostannanes with organic halides.

-

Hiyama Coupling: Cross-coupling of organosilicon compounds with organic halides.

Signaling Pathways and Logical Relationships

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves the interconversion of palladium between its Pd(0) and Pd(II) oxidation states. The dcpm ligand coordinates to the palladium center throughout this cycle, influencing the rate and efficiency of each step.

Experimental Workflow

A typical experimental setup for a palladium-catalyzed cross-coupling reaction using the dcpm ligand involves the careful assembly of reagents under an inert atmosphere to prevent catalyst deactivation.

References

Application Notes and Protocols for Bis(dicyclohexylphosphino)methane in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(dicyclohexylphosphino)methane (dcpm) as a supporting ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document includes a general discussion of the ligand's role, a detailed experimental protocol for a typical reaction, and visualizations to aid in understanding the catalytic cycle and experimental workflow.

Introduction to this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds which are prevalent in pharmaceuticals and functional materials. The efficiency of this palladium-catalyzed reaction is highly dependent on the choice of ligand associated with the palladium center.

This compound, commonly abbreviated as dcpm, is a bidentate phosphine ligand characterized by its bulky and electron-rich nature. These properties make it an effective ligand for stabilizing the palladium catalyst and facilitating the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The steric bulk of the dicyclohexyl groups can promote the reductive elimination step, while the electron-donating character of the phosphine enhances the rate of oxidative addition, particularly with less reactive aryl chlorides.[1]

Data Presentation

| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2 mol%) / dcpm (4 mol%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12-18 | >95 |

| 2 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1 mol%) / dcpm (2.5 mol%) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | High |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / dcpm (4 mol%) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | Good |

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving palladium in different oxidation states. The dcpm ligand plays a crucial role by coordinating to the palladium center, thereby influencing its reactivity and stability throughout the cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below is a detailed, generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium/dcpm catalyst system. This protocol is based on established procedures for similar phosphine ligands and should be optimized for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

This compound (dcpm) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), dcpm (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add water (10 mL) to the reaction mixture and stir for 5 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the described Suzuki-Miyaura coupling protocol.

Caption: General experimental workflow for a dcpm-catalyzed Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with bis(dicyclohexylphosphino)methane (DCPM) Ligand